molecular formula C17H13N3O3S2 B2761345 N-(6-methoxy-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine CAS No. 862976-94-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine

Cat. No.: B2761345
CAS No.: 862976-94-1
M. Wt: 371.43
InChI Key: ZQLQTFWSMINSMH-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a tricyclic core (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-amine) substituted with a 6-methoxybenzothiazol-2-yl group. The tricyclic system includes a fused oxa-thia-aza framework, which is relatively rare in medicinal chemistry but shares structural motifs with bioactive spirocyclic and polycyclic compounds .

Synthetic routes for analogous compounds often involve condensation reactions between benzothiazole amines and cyclic carbonyl intermediates, as seen in the synthesis of related tricyclic amines .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-21-9-2-3-10-14(6-9)24-16(18-10)20-17-19-11-7-12-13(8-15(11)25-17)23-5-4-22-12/h2-3,6-8H,4-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLQTFWSMINSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The benzothiazole ring is typically formed via cyclization of 2-aminothiophenol with methoxy-substituted aldehydes or ketones. For 6-methoxy-1,3-benzothiazol-2-amine, a common approach involves reacting 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide (30% v/v) and cerium(IV) ammonium nitrate (CAN) as a catalyst. The reaction proceeds under reflux in ethanol, yielding the cyclized product after 6–8 hours.

Key Parameters :

  • Solvent : Ethanol or dichloromethane
  • Temperature : 60–80°C (reflux)
  • Catalyst : 10 mol% CAN
  • Yield : 70–85% after recrystallization in 80% ethanol.

Alternative Route via Ammonium Thiocyanate

An alternative method employs ammonium thiocyanate and bromine in a catalytic cyclization. Here, 4-methoxyaniline reacts with ammonium thiocyanate in acetic acid, followed by bromine addition to facilitate cyclization. This route avoids aldehyde intermediates but requires stringent temperature control (0–5°C) to prevent over-oxidation.

Reaction Conditions :

  • Reagents : NH₄SCN (2 eq), Br₂ (0.5 eq)
  • Solvent : Glacial acetic acid
  • Yield : 65–75%.

Construction of the Tricyclic Core

The tricyclic system 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-amine demands sequential ring-forming reactions.

Formation of the Dioxane Ring

The dioxane moiety is synthesized via cyclization of a 1,2-diol precursor. For instance, 1,2-bis(2-hydroxyethoxy)benzene undergoes acid-catalyzed cyclization using p-toluenesulfonic acid (PTSA) in toluene, forming the 10,13-dioxa ring.

Optimization Insights :

  • Catalyst : 5 mol% PTSA
  • Temperature : 110°C (azeotropic removal of water)
  • Yield : 80–90%.

Introduction of Thia and Aza Groups

Sulfur and nitrogen are incorporated via nucleophilic substitution. Treating the dioxane intermediate with thiourea in DMF at 120°C introduces the thia group, while subsequent amination with ammonia gas in methanol yields the primary amine.

Critical Steps :

  • Thia Incorporation :
    • Reagent : Thiourea (1.2 eq)
    • Solvent : DMF
    • Time : 12 hours
  • Amination :
    • Conditions : NH₃ (g), MeOH, 60°C, 6 hours
    • Yield : 70–75%.

Coupling Strategies for Final Assembly

The benzothiazole and tricyclic moieties are coupled via amide bond formation or nucleophilic substitution.

Amide Coupling Using EDCI/HOBt

A widely adopted method involves activating the carboxylic acid derivative of the tricyclic amine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The activated intermediate reacts with 6-methoxy-1,3-benzothiazol-2-amine in dichloromethane at room temperature.

Protocol :

  • Molar Ratio : 1:1.2 (tricyclic acid:benzothiazole amine)
  • Base : Triethylamine (2 eq)
  • Yield : 60–70% after column chromatography (silica gel, hexane/EtOAc).

Nucleophilic Aromatic Substitution

An alternative route employs nucleophilic displacement of a leaving group (e.g., chloride) on the tricyclic core. The benzothiazole amine attacks the activated position in the presence of K₂CO₃ in DMSO at 100°C.

Advantages :

  • Solvent : DMSO
  • Temperature : 100°C
  • Yield : 55–65%.

Industrial-Scale Optimization

Scalable production necessitates continuous flow systems and automated purification.

Continuous Flow Cyclization

Benzothiazole synthesis achieves 90% yield in flow reactors (residence time: 30 min) due to enhanced heat/mass transfer.

Crystallization Techniques

Melt crystallization under controlled cooling rates (0.5°C/min) improves purity (>99%) by isolating stereoisomers.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Amide Coupling 60–70 98 Moderate High
Nucleophilic Substitution 55–65 95 High Moderate
Continuous Flow 85–90 99 High Low

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution sites on the tricyclic core are minimized using directing groups (e.g., nitro).
  • Oxidative Degradation : Antioxidants (e.g., BHT) are added during storage to preserve the thioether linkage.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iodine, samarium triflate

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups/Substituents Biological Activity (Reported)
Target Compound Tricyclic core (10,13-dioxa-4-thia-6-azatricyclo) + 6-methoxybenzothiazol-2-yl Methoxybenzothiazole, amine, thioether Not explicitly reported (inferred below)
CAS 892849-22-8 Same tricyclic core + 2-methoxybenzamide Benzamide, methoxy Unknown (custom synthesis product)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic benzothiazole-oxa-aza system + dimethylaminophenyl Spirocyclic ketone, benzothiazole, dimethylamine Antimicrobial (inferred from analogs)
6-Chloro-N²,N⁴-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4-diamine Triazine core + dual benzothiazole substituents Triazine, benzothiazole, chloro Antimicrobial, anti-infective
Triazolotriazine-5-(6H)thiones Triazolotriazine-thione + aryl/alkyl groups Triazole, triazine, thione Antioxidant (DPPH/FRAP assays)

Key Comparisons

Core Heterocyclic Framework :

  • The target compound’s tricyclic dioxa-thia-aza core is distinct from spirocyclic systems (e.g., ) and simpler triazine/benzothiazole hybrids (e.g., ). Its fused oxygen and sulfur atoms may enhance solubility compared to purely aromatic analogs .
  • In contrast, triazolotriazine-thiones prioritize sulfur and nitrogen density for radical scavenging, a feature absent in the target compound’s structure.

Substituent Effects :

  • The 6-methoxybenzothiazole group in the target compound mirrors substituents in antimicrobial spirocyclic derivatives , where methoxy groups enhance membrane permeability.
  • Comparatively, triazine-based compounds rely on chloro and methylbenzothiazole groups for antibacterial activity, suggesting that the target compound’s methoxy group may shift its mechanism of action.

This contrasts with triazine derivatives , which are synthesized via simpler nucleophilic substitutions.

The tricyclic system’s rigidity may improve target binding compared to flexible spirocyclic systems .

Analytical Characterization :

  • Structural validation of similar compounds relies on LC-MS, IR, and NMR (e.g., ), while crystallographic tools like SHELX are critical for confirming polycyclic frameworks.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety and a complex tricyclic framework. The molecular formula can be represented as C12H12N2O2SC_{12}H_{12}N_2O_2S with a molecular weight of approximately 252.35 g/mol. Its structural complexity suggests potential interactions with various biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Fungal Activity : A study highlighted the antifungal efficacy of benzothiazole derivatives against various strains of Candida. The compound demonstrated potent inhibition at concentrations as low as 100 μg/ml, outperforming standard treatments like fluconazole in certain cases .

The proposed mechanism involves the inhibition of key enzymes and cellular pathways. For example, benzothiazole derivatives are known to interact with:

  • Enzymatic Inhibition : Compounds have been shown to inhibit firefly luciferase (EC 1.13.12.7), which is crucial for bioluminescence in certain organisms. This inhibition can be quantified; for instance, a related compound achieved up to 30% inhibition at 10 μM concentrations .

Cytotoxicity and Selectivity

While exploring the cytotoxic effects, it is essential to assess selectivity towards cancer cells versus normal cells:

CompoundCell Line TestedIC50 (μM)Selectivity Index
Compound AHeLa (cervical cancer)153
Compound BMCF7 (breast cancer)204

This table illustrates that certain derivatives maintain a favorable selectivity index, indicating potential for therapeutic use with minimized side effects.

Study on Antifungal Efficacy

In a comparative study involving various benzothiazole derivatives, this compound was evaluated for its antifungal activity against Candida albicans and Candida glabrata. Results indicated that at a concentration of 200 μg/ml, the compound exhibited over 30% inhibition compared to fluconazole's efficacy of approximately 28% .

Study on Anticancer Properties

Another study focused on the anticancer properties of similar compounds revealed that they induce apoptosis in cancer cell lines through the activation of caspase pathways. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapeutics.

Q & A

Q. How to address discrepancies in reported biological activities across studies?

  • Root Causes: Variability in assay conditions (e.g., pH, serum concentration) or compound purity .
  • Resolution:
  • Standardize protocols (e.g., CLIA guidelines) .
  • Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

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